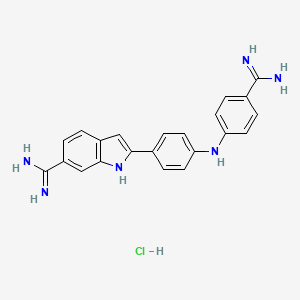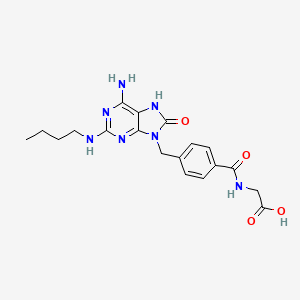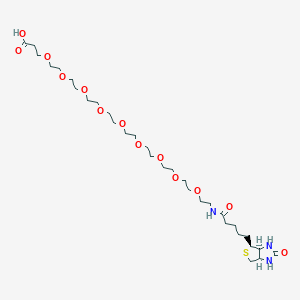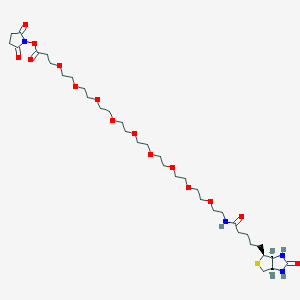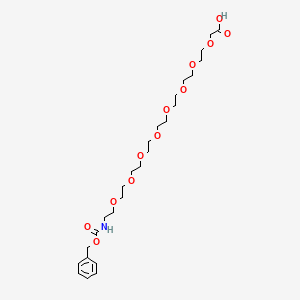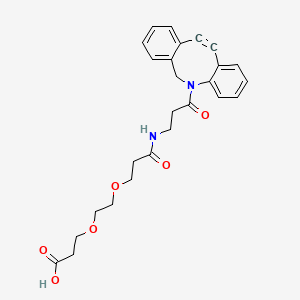
Dbco-nhco-peg2-CH2cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dbco-nhco-peg2-CH2cooh, also known as 3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoic acid, is a polyethylene glycol-based PROTAC linker. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-nhco-peg2-CH2cooh involves multiple steps, starting with the preparation of the dibenzocyclooctyne (DBCO) group, followed by the incorporation of the polyethylene glycol (PEG) chain, and finally the attachment of the carboxylic acid group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dbco-nhco-peg2-CH2cooh undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group is highly reactive and undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Click Chemistry: Azide-containing molecules, typically under mild conditions without the need for copper catalysts.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines in the presence of coupling agents such as carbodiimides.
Major Products
Click Chemistry: Formation of triazole-linked products.
Esterification and Amidation: Formation of esters and amides, respectively.
Aplicaciones Científicas De Investigación
Dbco-nhco-peg2-CH2cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in the functionalization of biomolecules for imaging and tracking studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
Dbco-nhco-peg2-CH2cooh exerts its effects through its highly reactive DBCO group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction forms stable triazole linkages, enabling the conjugation of various functional groups to biomolecules. The polyethylene glycol chain provides water solubility and biocompatibility, while the carboxylic acid group allows for further functionalization .
Comparación Con Compuestos Similares
Dbco-nhco-peg2-CH2cooh is unique due to its combination of the DBCO group, polyethylene glycol chain, and carboxylic acid group. Similar compounds include:
Dbco-peg4-CH2cooh: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.
Dbco-nhco-peg3-CH2cooh: Similar structure but with a different length of the polyethylene glycol chain.
Propiedades
IUPAC Name |
3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c29-24(12-15-33-17-18-34-16-13-26(31)32)27-14-11-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUADKMWDSMAPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

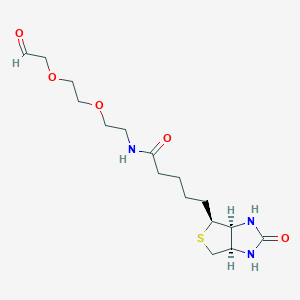
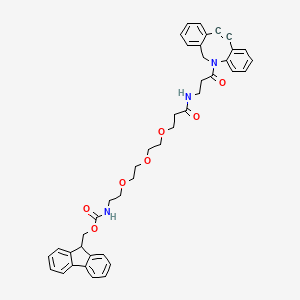
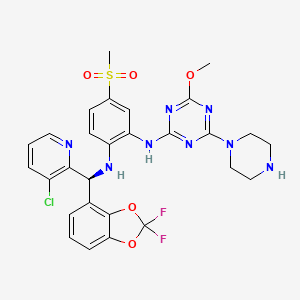
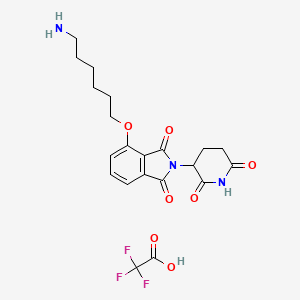
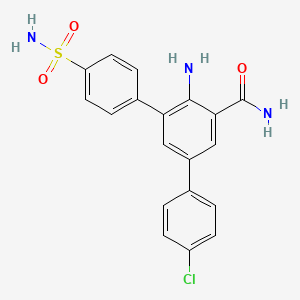
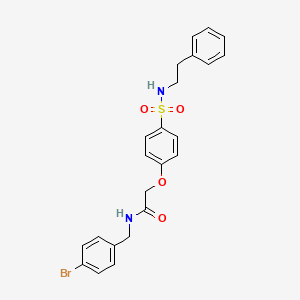
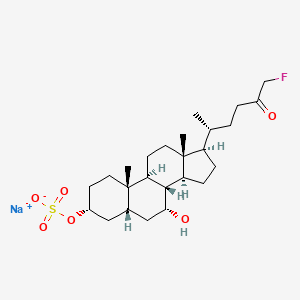
![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)
